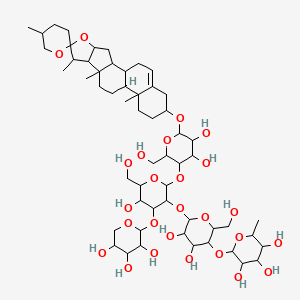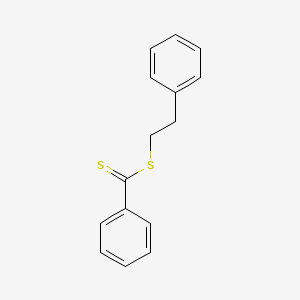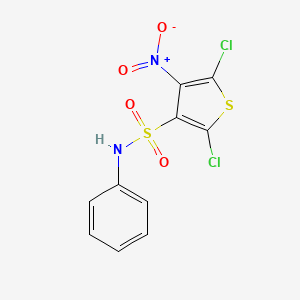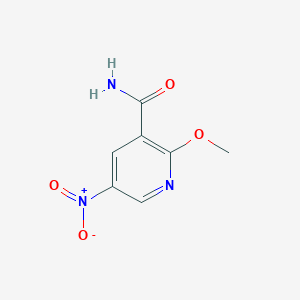
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a unique structure that includes an oxazole ring
Preparation Methods
The synthesis of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with 4-methoxybut-1-en-1-yl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium methoxide or sodium ethoxide.
Scientific Research Applications
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with similar compounds such as:
2-(4-Methoxybut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but includes a dioxaborolane ring instead of an oxazole ring.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar methoxybutenyl group but differs in its overall structure and functional groups.
Properties
CAS No. |
61198-54-7 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(4-methoxybut-1-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-13-9(11-10)6-4-5-7-12-3/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
BURARSGIRPWOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C=CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)

![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)




![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
